An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1H-imidazole-4-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its imidazole core, substituted with a methyl and a formyl group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of the reactive aldehyde group and the nucleophilic imidazole ring allows for diverse chemical transformations, making it a valuable intermediate in the development of pharmaceuticals, functional materials, and coordination compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.
Chemical and Physical Properties
5-Methyl-1H-imidazole-4-carbaldehyde is typically a white to yellow or faint orange crystalline powder at room temperature.[1] It is soluble in water, with a solubility of 23 g/L at 25°C.[2]
Data Presentation: Key Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [3] |
| Molecular Weight | 110.11 g/mol | [1][3] |
| Melting Point | 168-170 °C (lit.) | [1][2] |
| Boiling Point (Predicted) | 362.8 ± 22.0 °C | [2] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.48 ± 0.10 | [2] |
| Water Solubility | 23 g/L (at 25 °C) | [2] |
| Appearance | White to yellow powder or crystals; Faint orange powder | [1][2] |
| InChI | InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7) | [3] |
| SMILES | CC1=C(N=CN1)C=O | [3] |
| CAS Number | 68282-53-1 | [3] |
Experimental Protocols
Synthesis of 5-Methyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack Reaction
Materials:
-
4-Methylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Ice
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained below 10 °C. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[3][6]
-
Formylation: A solution of 4-methylimidazole in a suitable solvent like dichloromethane (DCM) is prepared. This solution is then added slowly to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature (typically between 0 °C and room temperature) for several hours to allow the electrophilic aromatic substitution to proceed.
-
Hydrolysis: After the reaction is complete, the mixture is carefully poured onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[3][6]
-
Work-up and Purification: The aqueous mixture is neutralized with a base, such as a sodium hydroxide solution. The product is then extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to yield pure 5-Methyl-1H-imidazole-4-carbaldehyde.
N-Alkylation of 5-Methyl-1H-imidazole-4-carbaldehyde
This protocol describes the synthesis of 1-benzyl-4-methyl-imidazole-5-carbaldehyde, demonstrating a typical N-alkylation reaction.[7]
Materials:
-
4-Methyl-5-imidazole carbaldehyde (1 g, 9.08 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 720 mg, 18.16 mmol)
-
Dry N,N-Dimethylformamide (DMF, 120 mL)
-
Benzyl chloride (1.36 mL, 11.8 mmol)
-
Saturated sodium carbonate solution
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
To a solution of 4-methyl-5-imidazole carbaldehyde in dry DMF, sodium hydride is added at room temperature and stirred for 5 minutes.[7]
-
Benzyl chloride is then added to the mixture, and the reaction is stirred at room temperature for 20 hours.[7]
-
A saturated sodium carbonate solution (25 mL) is added to the reaction mixture, followed by the addition of 30 mL of water.[7]
-
The product is extracted with ethyl acetate (3 x 30 mL).[7]
-
The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is evaporated.[7]
Chemical Reactivity and Applications
5-Methyl-1H-imidazole-4-carbaldehyde is a versatile intermediate due to the reactivity of both the aldehyde group and the imidazole ring.
Reactions of the Aldehyde Group
The formyl group undergoes typical aldehyde reactions. A key transformation is the condensation with primary amines to form imines, also known as Schiff bases. These Schiff base derivatives are important ligands in coordination chemistry.[1]
Reactions of the Imidazole Ring
The imidazole ring, particularly the N-1 position, can be readily alkylated or arylated. This allows for the introduction of various substituents to modify the molecule's properties.[7]
Applications in Synthesis
5-Methyl-1H-imidazole-4-carbaldehyde is a precursor in the synthesis of:
-
Imidazolate-based metal-organic frameworks (MOFs).[1]
-
Complex macrocyclic compounds.[1]
-
Copper(II) coordination compounds.[1]
-
Various biologically active imidazole derivatives.[7]
Signaling Pathways and Logical Relationships
The primary role of 5-Methyl-1H-imidazole-4-carbaldehyde in a broader chemical context is as a synthetic intermediate. Its utility can be visualized as a starting point for the creation of more complex molecules through various reaction pathways.
Caption: Synthetic utility of 5-Methyl-1H-imidazole-4-carbaldehyde.
The diagram above illustrates the central role of 5-Methyl-1H-imidazole-4-carbaldehyde as a precursor. Through reactions like condensation with amines and N-alkylation/arylation, it leads to the formation of Schiff bases and N-substituted imidazoles, respectively. These intermediates are then utilized in the synthesis of coordination complexes, biologically active molecules, and materials like metal-organic frameworks.
Experimental Workflows
A typical experimental workflow involving 5-Methyl-1H-imidazole-4-carbaldehyde for the synthesis of a derivative, such as a Schiff base, followed by its use as a ligand is depicted below.
Caption: A typical two-step experimental workflow.
This workflow outlines the synthesis of a Schiff base from 5-Methyl-1H-imidazole-4-carbaldehyde, including reaction setup, purification, and characterization. The second part of the workflow demonstrates the application of the synthesized Schiff base as a ligand in the formation of a metal complex, followed by its isolation and analysis.
References
- 1. 4-Methyl-5-imidazolecarboxaldehyde 99 68282-53-1 [sigmaaldrich.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
